molecular formula C17H12CaN2O10S3 B12707193 Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 79953-84-7

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12707193
CAS No.: 79953-84-7
M. Wt: 540.6 g/mol
InChI Key: ONIUPSGNWSSVST-UHFFFAOYSA-L
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Description

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment in various industries, including textiles, plastics, and inks. The compound is also referred to as Pigment Red 57:1 and has the molecular formula C18H14N2O6S.Ca .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, and the resulting azo compound is then treated with calcium salts to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is often subjected to purification steps such as filtration and drying to obtain the desired pigment .

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific molecular structure, which imparts excellent stability and vibrant color. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

CAS No.

79953-84-7

Molecular Formula

C17H12CaN2O10S3

Molecular Weight

540.6 g/mol

IUPAC Name

calcium;6-hydroxy-5-[(4-methyl-2-sulfonatophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C17H14N2O10S3.Ca/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ONIUPSGNWSSVST-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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